6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation :
- "6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine" derivatives have been synthesized using SRN1 reactions, which is significant for further chemical investigations (Crozet et al., 2003).
- A study on "6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine" explored its reactivity with various nucleophiles, enhancing our understanding of electrophile halide reactivities (Vanelle et al., 2008).
Therapeutic and Biological Applications :
- Imidazo[1,2-a]pyridine derivatives, like "this compound", have shown potential as therapeutic agents, including anticancer, antimicrobial, and anticonvulsant activities (Deep et al., 2016).
- These compounds also serve as probes for studying Peripheral Benzodiazepine Receptors using SPECT, a type of nuclear medicine tomographic imaging technique (Katsifis et al., 2000).
Fluorescent Probes for Mercury Ion :
- Certain derivatives have been demonstrated as efficient fluorescent probes for mercury ion detection in various solutions, highlighting their potential in environmental and analytical chemistry (Shao et al., 2011).
Corrosion Inhibition :
- Derivatives of imidazo[1,2-a]pyridine have been evaluated for inhibiting mild steel corrosion, indicating their utility in materials science and industrial applications (Saady et al., 2021).
Chemical Detoxification :
- New selenoester derivatives of imidazo[1,2-a]pyridine have shown potential in chemical detoxification of mercury chloride, suggesting an avenue for addressing environmental and health concerns related to mercury toxicity (Sharma et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to form multiple bonds, which could potentially influence their interaction with biological targets .
Pharmacokinetics
A related compound, q203, has been reported to have pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity in reducing bacterial load in an acute tb mouse model .
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDJNHXCPDUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406681 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-25-5 | |
Record name | 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.